molecular formula C9H12ClN3S B2943512 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea CAS No. 744227-01-8

3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea

Cat. No.: B2943512
CAS No.: 744227-01-8
M. Wt: 229.73
InChI Key: ZLRCVMRQYKDFAL-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea is a synthetic organic compound featuring a thiourea functional group. This class of compounds is of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. Researchers investigate disubstituted thiourea derivatives for their potential effects on the central nervous system (CNS), with studies indicating a possible interaction with the serotonergic system, which is relevant for neuropharmacological applications . Furthermore, thiourea derivatives are explored for their antimicrobial properties. Specific analogues have demonstrated significant inhibitory activity against Gram-positive bacteria, making them valuable scaffolds in the development of new anti-infective agents . The molecular structure of thioureas, which often allows them to adopt a butterfly-like conformation, is similar to that of known anti-HIV agents, suggesting potential for antiviral research . The compound is provided for research and development purposes strictly within a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-[2-(4-chlorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3S/c10-8-3-1-7(2-4-8)5-6-12-9(14)13-11/h1-4H,5-6,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRCVMRQYKDFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of 4-chlorophenethylamine with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and efficient production. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these transformations can generate reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives are widely studied for their pharmacological and biochemical properties. Below is a detailed comparison of 3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Key Structural Features Biological Activity/Applications Key Findings References
This compound 2-(4-Chlorophenyl)ethyl group attached to thiourea Binds to Zika virus NS3 helicase (Site B) with high interaction density Efficient accommodation in binding pockets; potential antiviral candidate
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea Bromo and chloro substituents on phenyl ring; dimethyl groups on thiourea N/A (structural focus) Synthesized in high yield (structural data available via crystallography)
Azetidinone-thiourea hybrids (7d, 7h) Azetidinone and phenothiazine moieties combined with thiourea Antifungal activity against T. rubrum, M. purpurea, and A. niger MIC = 62.5 µg/ml; zone of inhibition = 12–16 mm
Indole-derived thioureas (e.g., Compound 4) 2-(1H-Indol-3-yl)ethyl group with 4-chlorophenyl substituent N/A (synthetic focus) Synthesized in high purity (yield up to 81%); potential CNS activity inferred from indole moiety
3-Amino-1-(2,4,6-trichlorophenyl)thiourea Trichlorophenyl group; higher halogen content N/A Increased molecular weight (270.57 g/mol) and lipophilicity vs. target compound

Key Comparative Insights

Structural Modifications and Binding Efficiency: The target compound’s 2-(4-chlorophenyl)ethyl group enhances binding specificity to viral proteins compared to simpler thioureas like 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea, which lacks extended alkyl chains . Halogenation patterns significantly influence activity.

Biological Activity: Azetidinone-thiourea hybrids (e.g., 7d, 7h) demonstrate broad antifungal activity, unlike the target compound, which is focused on antiviral applications . Indole-derived thioureas () may exhibit dual functionality due to the indole moiety’s role in CNS-targeting drug design, though direct biological data are lacking .

Notes

Limitations: Direct physicochemical or pharmacokinetic data for this compound (e.g., solubility, logP) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenethylamine with thiocarbamide. The characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Biological Activity Overview

Thiourea derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Research indicates that thioureas can inhibit the proliferation of various cancer cell lines. Studies have shown that compounds similar to this compound demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia) at concentrations around 10 µM .
  • Antimicrobial Properties : Thioureas have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thioureas showed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
  • Urease Inhibition : Urease inhibitors are critical in managing conditions such as urinary tract infections. Studies have demonstrated that thiourea derivatives exhibit potent urease inhibitory activity, making them potential candidates for further therapeutic development .

Anticancer Activity

A study evaluating the anticancer effects of various thiourea derivatives, including this compound, found that these compounds could inhibit cell growth significantly. For example, a derivative exhibited over 60% inhibition in multiple cancer cell lines at a concentration of 10 µM .

Cell LineInhibition (%) at 10 µM
MCF-7>60
A549>61
K562>61

Antimicrobial Activity

The antimicrobial efficacy of thioureas was assessed against various bacterial strains, demonstrating varying degrees of effectiveness. The following table summarizes the inhibition zones observed for selected strains:

Bacterial StrainInhibition Zone (mm)
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

These results indicate that the compound possesses comparable activity to standard antibiotics like ceftriaxone .

Urease Inhibition

The urease inhibitory activity was evaluated using various functionalized thioureas. The results indicated that modifications on the phenyl ring significantly influenced the urease inhibition efficacy, with some derivatives showing IC values lower than those of traditional inhibitors .

Case Studies

Several case studies highlight the therapeutic potential of thioureas:

  • Cancer Treatment : A series of experiments demonstrated that specific thiourea derivatives could induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly in MCF-7 cells where significant changes in LDH enzyme activity were noted post-treatment .
  • Infection Control : In a clinical context, derivatives were tested for their efficacy against resistant bacterial strains, showcasing promising results in inhibiting growth and suggesting their potential use as alternative antimicrobial agents .

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